3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2097985-38-9
VCID: VC3129849
InChI: InChI=1S/C9H18N2O3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-6,10H2,1H3
SMILES: CCOC1CN(CC1O)C(=O)CCN
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one

CAS No.: 2097985-38-9

Cat. No.: VC3129849

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one - 2097985-38-9

Specification

CAS No. 2097985-38-9
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name 3-amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
Standard InChI InChI=1S/C9H18N2O3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-6,10H2,1H3
Standard InChI Key BKHSGTCMLDIHMT-UHFFFAOYSA-N
SMILES CCOC1CN(CC1O)C(=O)CCN
Canonical SMILES CCOC1CN(CC1O)C(=O)CCN

Introduction

3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It features an amino group, a hydroxyl group, and an ethoxy substituent on a pyrrolidine ring, contributing to its unique chemical properties. This compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties, making it a candidate for further research in drug development .

Synthesis and Reactions

The synthesis of 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

Biological Activities

Research into the interaction of 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one with biological systems has shown that it can bind to specific enzymes or receptors, influencing their activity. This mechanism of action is crucial for understanding how the compound may exert its biological effects and its potential therapeutic applications.

Potential Applications

The compound's ability to interact with various biological targets makes it a valuable candidate for further research in medicinal chemistry. Its potential applications include antimicrobial and antiviral therapies, where its ability to modulate enzyme and receptor activity could be beneficial.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one. For example:

Compound NameStructural FeaturesUnique Aspects
3-Amino-1-(3-hydroxy-3-methyl)pyrrolidin-1-yl)propan-1-oneContains a hydroxymethyl group instead of ethoxyLacks the ethoxy group, altering lipophilicity
3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-oneFeatures an ethoxymethyl substituentDifferent reactivity due to the ethoxymethyl group
3-Amino-pyrrolidine derivativesGeneral class without specific substitutionsVariability in biological activity based on substituents

The presence of the ethoxy group in 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one enhances its lipophilicity and stability, potentially increasing its biological activity and interaction with lipid membranes and proteins.

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